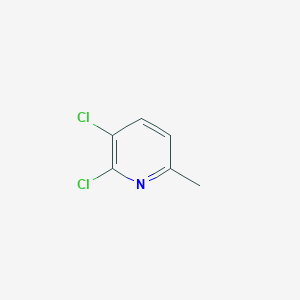

2,3-Dichloro-6-methylpyridine

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2,3-dichloro-6-methylpyridine follows established International Union of Pure and Applied Chemistry naming conventions for substituted pyridine compounds. The primary IUPAC name designates the compound as this compound, indicating the presence of chlorine atoms at positions 2 and 3, with a methyl group at position 6 of the pyridine ring. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2,3-dichloro-6-picoline, where the term "picoline" specifically refers to methylated pyridine derivatives.

The Chemical Abstracts Service has assigned the unique registry number 54957-86-7 to this compound, providing definitive identification within chemical databases and literature. Additional systematic names documented in chemical databases include pyridine, 2,3-dichloro-6-methyl-, which follows the base-name approach where pyridine serves as the parent structure with substitution patterns clearly specified. The compound also appears in literature under the designation 2,3-dichloro-6-methyl-pyridine, employing hyphenated notation to emphasize the relationship between the substituent groups.

The systematic numbering convention for pyridine derivatives assigns position 1 to the nitrogen atom, with subsequent carbon atoms numbered sequentially around the aromatic ring. This numbering system ensures that the chlorine substituents at positions 2 and 3 are adjacent to the nitrogen atom and to each other, while the methyl group at position 6 is positioned opposite to the nitrogen, creating a specific substitution pattern that influences the compound's chemical reactivity and physical properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₆H₅Cl₂N, representing a precise atomic composition of six carbon atoms, five hydrogen atoms, two chlorine atoms, and one nitrogen atom. Molecular weight calculations consistently report values ranging from 162.01 to 162.02 grams per mole across multiple authoritative sources, with the most precise measurement documented as 162.01 grams per mole in computational chemistry databases.

The exact mass determination, calculated using precise atomic masses, yields a value of 160.9799046 daltons, providing high-precision mass spectrometric identification capabilities. This exact mass serves as a critical parameter for analytical confirmation and structural verification through high-resolution mass spectrometry techniques. The molecular weight distribution accounts for the significant contribution of chlorine atoms, which comprise approximately 43.8% of the total molecular mass due to the presence of two chlorine substituents.

The elemental composition analysis reveals carbon as the most abundant element by mass percentage, followed closely by chlorine content. The relatively low hydrogen content reflects the limited number of hydrogen atoms remaining after chlorine substitution, while the nitrogen content corresponds to the single pyridine nitrogen atom. This composition profile significantly influences the compound's physical properties, including density, boiling point, and solubility characteristics.

Structural Elucidation via Spectroscopic Methods

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. The Simplified Molecular Input Line Entry System representation, documented as CC1=NC(=C(C=C1)Cl)Cl, provides a standardized linear notation that unambiguously describes the molecular connectivity and substitution pattern. This SMILES notation indicates the methyl group attachment to carbon-6, with chlorine atoms positioned at carbons-2 and -3 of the pyridine ring system.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 analysis. Related spectroscopic studies on similar chlorinated methylpyridine derivatives demonstrate characteristic chemical shift patterns for aromatic protons in the 7.0-8.0 parts per million range, with methyl group resonances typically appearing as singlets around 2.4-2.6 parts per million. The International Chemical Identifier string, documented as InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3, provides comprehensive structural information including connectivity and hydrogen atom distribution.

Fourier-transform infrared spectroscopy and Fourier-transform Raman spectroscopic analyses have been specifically employed for detailed vibrational characterization of chlorinated methylpyridine compounds, providing fingerprint identification capabilities. These spectroscopic techniques reveal characteristic absorption patterns for carbon-chlorine stretching vibrations, aromatic carbon-carbon stretching modes, and pyridine ring breathing modes that collectively confirm the structural identity.

The InChI Key designation BRJDBTSPHZWCBU-UHFFFAOYSA-N serves as a hashed representation of the complete structural information, enabling rapid database searches and structural comparisons. Mass spectrometric fragmentation patterns provide additional structural confirmation through characteristic loss patterns of chlorine atoms and methyl groups under electron impact ionization conditions.

Crystallographic Data and Conformational Isomerism

Computational chemistry data reveals important three-dimensional structural characteristics of this compound. The topological polar surface area is calculated as 12.89 square angstroms, indicating limited polar character due to the nitrogen atom being the primary polar functionality. The logarithmic partition coefficient (LogP) value of 2.69682 suggests moderate lipophilicity, reflecting the balance between polar pyridine nitrogen and lipophilic chlorine substituents.

Conformational analysis indicates restricted rotation around the carbon-methyl bond due to steric interactions with adjacent ring substituents. The molecule exhibits planarity in its aromatic ring system, with the methyl group adopting a preferred conformation that minimizes steric hindrance with the chlorine atom at position 2. Hydrogen bonding characteristics include one hydrogen bond acceptor (the pyridine nitrogen) and zero hydrogen bond donors, with zero rotatable bonds contributing to conformational rigidity.

| Structural Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 12.89 Ų | Limited polarity |

| LogP Value | 2.69682 | Moderate lipophilicity |

| Hydrogen Bond Acceptors | 1 | Pyridine nitrogen only |

| Hydrogen Bond Donors | 0 | No donor groups present |

| Rotatable Bonds | 0 | Rigid structure |

Three-dimensional conformational models available in chemical databases demonstrate the spatial arrangement of substituents around the pyridine ring. The chlorine atoms at positions 2 and 3 create significant steric bulk that influences molecular interactions and reactivity patterns. The methyl group at position 6 adopts a conformation that extends away from the ring plane to minimize unfavorable interactions with ring electrons.

Crystallographic studies of related dichloro-methylpyridine compounds suggest that this compound likely adopts similar packing arrangements in solid-state structures, with intermolecular interactions dominated by van der Waals forces and weak dipole-dipole interactions. The absence of hydrogen bonding donor groups limits the formation of strong intermolecular hydrogen bonding networks in crystalline phases.

Comparative Analysis with Substituted Pyridine Analogues

Structural comparison with related dichloro-methylpyridine isomers reveals distinct differences in substitution patterns and resulting properties. The 3,6-dichloro-2-methylpyridine isomer, bearing Chemical Abstracts Service number 123280-64-8, exhibits the same molecular formula C₆H₅Cl₂N but with chlorine atoms at positions 3 and 6, and the methyl group at position 2. This alternative substitution pattern creates different steric environments and electronic distributions that significantly affect chemical reactivity and physical properties.

Another important comparative compound is 2,6-dichloro-3-methylpyridine, with Chemical Abstracts Service number 58584-94-4, which positions chlorine atoms at the 2 and 6 positions with the methyl group at position 3. This isomer demonstrates how substitution pattern variations influence molecular properties, with the 2,6-dichloro substitution creating a symmetric chlorine arrangement that differs substantially from the adjacent 2,3-dichloro pattern in the target compound.

| Compound | CAS Number | Substitution Pattern | Molecular Weight | Structural Features |

|---|---|---|---|---|

| This compound | 54957-86-7 | Cl₂,₃-CH₃₆ | 162.01 g/mol | Adjacent chlorines |

| 3,6-Dichloro-2-methylpyridine | 123280-64-8 | Cl₃,₆-CH₃₂ | 162.01 g/mol | Separated chlorines |

| 2,6-Dichloro-3-methylpyridine | 58584-94-4 | Cl₂,₆-CH₃₃ | 162.01 g/mol | Symmetric chlorines |

The electronic effects of chlorine substitution vary significantly among these isomers. In this compound, the adjacent chlorine atoms create cumulative electron-withdrawing effects that significantly reduce electron density on the pyridine ring, particularly affecting positions 4 and 5. This electronic deactivation influences nucleophilic substitution reactivity and coordination behavior with metal centers.

Comparative studies with simpler analogues such as 2-chloro-6-methylpyridine, bearing Chemical Abstracts Service number 18368-63-3, demonstrate the additive effects of multiple chlorine substitutions. The mono-chlorinated analogue exhibits different spectroscopic characteristics and chemical reactivity patterns, highlighting the importance of substitution number and position in determining molecular behavior.

属性

IUPAC Name |

2,3-dichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJDBTSPHZWCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570800 | |

| Record name | 2,3-Dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54957-86-7 | |

| Record name | 2,3-Dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Chlorination of 6-Methylpyridine (6-Picoline)

The most straightforward approach involves chlorination of 6-methylpyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 3 positions of the pyridine ring.

- Reaction Conditions : Chlorination is typically performed in the gas phase or liquid phase with excess chlorine gas.

- Catalysts : Molecular sieve catalysts such as HZSM-5 have been reported to enhance selectivity towards chlorinated pyridines. The silica-alumina ratio of the HZSM-5 catalyst influences acid site strength and catalytic activity, with ratios between 50 and 400 preferred for optimal performance.

- Process : Pyridine or 6-methylpyridine is vaporized and passed through a fixed-bed reactor containing the molecular sieve catalyst. Chlorine gas is introduced in a molar ratio ranging from 1:3 to 1:12 (pyridine:chlorine). Reaction temperatures range from 200°C to 450°C, with a weight hourly space velocity (WHSV) of 0.12 to 2 h⁻¹.

- Outcome : This method yields 2,3,6-trichloropyridine with high selectivity (up to 95%) and yield (up to 90%). By controlling reaction parameters, 2,3-dichloro-6-methylpyridine can be isolated as an intermediate or product by adjusting chlorination extent and purification steps.

Table 1: Gas Phase Chlorination Parameters for Pyridine Derivatives

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | HZSM-5 molecular sieve | Silica-alumina ratio 50–400 preferred |

| Pyridine:Chlorine molar ratio | 1:3 to 1:12 | Excess chlorine favors higher chlorination |

| Reaction temperature | 200–450 °C | Higher temp increases chlorination rate |

| WHSV (weight hourly space velocity) | 0.12–2 h⁻¹ | Controls contact time |

| Selectivity (2,3,6-trichloropyridine) | Up to 95% | High selectivity with catalyst |

| Yield | Up to 90% | Efficient process |

Source: Patent CN109553572A (2019)

Stepwise Chlorination via 2-Methylpyridine Hydrochloride Intermediates

An alternative method involves chlorination of 2-methylpyridine hydrochloride under controlled conditions to form chlorinated intermediates, which can be further processed to this compound.

- Process Description : Gaseous chlorine reacts with 2-methylpyridine hydrochloride in a two-reactor system. The first reactor operates at 140–230°C, preferably 190–210°C, where chlorine reacts with an initiator to form HCl gas. The HCl gas then enters a second reactor where 2-methylpyridine hydrochloride is formed in counter-current flow.

- Further Chlorination : The hydrochloride re-enters the first reactor, reacting with excess chlorine to form 2-trichloromethyl pyridine and subsequently 6-chloro-2-trichloromethyl pyridine.

- Purification : The chlorinated mixture is purified by rectification in plate columns or recrystallization with ethanol, yielding high-purity chlorinated pyridine derivatives.

- Advantages : This method offers high selectivity, yield, and environmental benefits compared to older methods using volatile solvents like pentane or dichloromethane.

Table 2: Chlorination Reaction Conditions for 2-Methylpyridine Hydrochloride

| Step | Conditions | Notes |

|---|---|---|

| Reactor 1 temperature | 140–230 °C (opt. 190–210 °C) | Chlorine reacts with initiator to form HCl |

| Reactor 2 temperature | Controlled for hydrochloride formation | Counter-current flow enhances conversion |

| Chlorine excess | Considerable excess | Drives chlorination forward |

| Purification | Rectification or recrystallization | Ethanol preferred for safety and reuse |

| Product purity | ~98% (GC analysis) | High purity achieved |

Source: Patent US20100065416A1 (2009)

Indirect Synthesis via 2,3,6-Trichloropyridine Followed by Selective Dechlorination

While direct preparation of this compound is less commonly reported, related compounds such as 2,3,6-trichloropyridine can be synthesized via gas phase chlorination of pyridine and then selectively modified.

- Method : Pyridine is chlorinated in the presence of molecular sieve catalysts to yield 2,3,6-trichloropyridine. Subsequent selective dechlorination or substitution reactions can yield this compound.

- Catalyst and Conditions : Similar to direct chlorination, HZSM-5 molecular sieve catalysts are used, with reaction temperatures around 200–450°C.

- Purification : After reaction, the mixture is neutralized with alkaline reagents (NaOH, KOH, or Na2CO3) to remove excess chlorine and hydrogen chloride, followed by extraction with methylene chloride and recrystallization with anhydrous lower alcohols (methanol or ethanol).

Source: Patent CN109553572A (2019)

| Method | Raw Materials | Catalyst/Conditions | Purification | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Gas phase chlorination of pyridine | Pyridine, chlorine gas | HZSM-5 molecular sieve, 200–450°C | Alkaline neutralization, extraction, recrystallization | Yield up to 90%, selectivity up to 95% | Direct, efficient, industrially viable |

| Chlorination of 2-methylpyridine hydrochloride | 2-methylpyridine, chlorine gas | Two-reactor system, 140–230°C | Rectification, recrystallization with ethanol | Purity ~98% (GC) | High selectivity, environmentally safer |

| Indirect via 2,3,6-trichloropyridine | Pyridine, chlorine gas | Similar to gas phase chlorination | Alkaline treatment, extraction, recrystallization | High selectivity for trichloropyridine | Requires further modification for dichloro derivative |

- The use of molecular sieve catalysts, especially HZSM-5 with controlled silica-alumina ratios, is critical for achieving high selectivity and yield in chlorination reactions.

- Gas phase chlorination offers advantages of shorter process flow, lower material costs, and simpler post-processing compared to liquid phase chlorination.

- Purification steps involving alkaline neutralization and recrystallization with anhydrous alcohols improve product purity and remove residual chlorine and hydrogen chloride.

- Continuous or intermittent reaction modes can be employed depending on scale and desired product purity.

- Safety and environmental considerations favor the use of ethanol for recrystallization over more volatile and hazardous solvents.

The preparation of this compound primarily relies on selective chlorination of 6-methylpyridine or related intermediates under controlled conditions using molecular sieve catalysts. Gas phase chlorination with HZSM-5 catalysts at elevated temperatures and controlled chlorine excess is the most efficient and selective method. Alternative methods involving chlorination of 2-methylpyridine hydrochloride and subsequent purification also provide high-purity products with environmental benefits. The choice of method depends on desired scale, purity, and economic considerations.

化学反应分析

Types of Reactions: 2,3-Dichloro-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form 2,3-dichloro-6-methylpiperidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: this compound carboxylic acid or aldehyde derivatives.

Reduction: 2,3-Dichloro-6-methylpiperidine.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : 2,3-Dichloro-6-methylpyridine is utilized as a precursor in the synthesis of more complex organic molecules. Its multiple reactive sites facilitate the creation of various derivatives that can be tailored for specific applications in research and industry .

2. Medicinal Chemistry

- Pharmaceutical Intermediates : The compound is frequently employed in the development of pharmaceutical agents. It has been investigated for its potential therapeutic effects, particularly in creating molecules with antimicrobial properties . Its derivatives have shown promise against various pathogens, making it significant in drug development .

- Enzyme Inhibitors : Research indicates that pyridine derivatives can act as enzyme inhibitors or receptor ligands, which are crucial in studying biological pathways and developing new therapeutic agents.

3. Agrochemicals

- Pesticides and Herbicides : this compound is also applied in the formulation of agrochemicals. Its unique chemical properties enhance the efficacy of herbicides and insecticides, contributing to improved agricultural productivity . This application is particularly relevant as the demand for effective crop protection agents increases globally.

Case Studies and Research Findings

作用机制

The mechanism of action of 2,3-Dichloro-6-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms, being electron-withdrawing groups, make the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

相似化合物的比较

Chloro and Methyl Substituent Effects

- This compound vs.

- This compound vs.

Functional Group Variations

- 6-Chloro-3-methylpicolinic acid incorporates a carboxylic acid group, enabling hydrogen bonding and salt formation, which are absent in this compound. This makes it suitable for coordination chemistry or prodrug design .

- 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine features a fused pyrimidine ring, expanding its planar aromatic system. This structural complexity is linked to kinase inhibition in medicinal chemistry .

Key Differences

| Parameter | This compound | Closest Analog (2,4-Dichloro-3,6-dimethylpyridine) |

|---|---|---|

| Substituent Positions | Cl at 2,3; CH₃ at 6 | Cl at 2,4; CH₃ at 3,6 |

| Molecular Weight | 162.02 | 193.04 |

| Steric Effects | Moderate | High (dual methyl groups) |

| Synthetic Utility | Intermediate for cross-coupling | Intermediate for heterocyclic synthesis |

生物活性

2,3-Dichloro-6-methylpyridine is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula and features two chlorine atoms substituted on the pyridine ring, which can significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Cytotoxic Effects

Research into the cytotoxic effects of chlorinated pyridines suggests that they may induce apoptosis in cancer cells. For example, related compounds have demonstrated significant cytotoxicity through mechanisms involving cell cycle arrest and induction of apoptotic pathways. The IC50 values for related compounds indicate a dose-dependent response against various cancer cell lines .

Case Studies

Several case studies have investigated the biological effects of chlorinated pyridines:

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxicity of chlorinated pyridines.

- Method : MTT assay was employed to assess cell viability in various cancer cell lines.

- Results : Related compounds showed IC50 values ranging from 0.65 µM to higher concentrations depending on the specific derivative tested. These results suggest potential for this compound in anticancer applications .

- In Vivo Studies :

Toxicological Profile

The toxicological profile of this compound is essential for understanding its safety and potential side effects. Preliminary assessments indicate that while chlorinated compounds can exhibit insecticidal properties, their safety profile requires thorough investigation through standardized toxicity testing protocols .

Data Table: Biological Activity Summary

| Biological Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | This compound | TBD | Apoptosis induction |

| Cytotoxicity | Related Pyridine Derivative | 0.65 | Cell cycle arrest |

| In vivo efficacy | Related Compound | TBD | Tumor growth inhibition |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-6-methylpyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves halogenation of methylpyridine precursors. For example, selective chlorination at the 2- and 3-positions can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperature (40–60°C) in anhydrous dichloromethane. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of chlorinating agents to minimize byproducts like polychlorinated derivatives . Purity assessment via GC-MS is critical, with retention time comparisons against known standards .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : H and C NMR can distinguish chlorine-induced deshielding effects at C2/C3 and methyl resonance at C5.

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond angles and confirms regiochemistry, as demonstrated for analogs like 3,5-Dichloro-6-methylpyridin-2-amine .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 162.02 for C₆H₅Cl₂N) validates molecular composition .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber glass vials. Degradation products (e.g., hydrolyzed pyridinols) can be detected via HPLC with UV detection at 254 nm. Stability studies should include accelerated aging tests (40°C/75% RH) to model long-term storage .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methyl group at C6 induces steric hindrance, directing nucleophiles (e.g., amines, alkoxides) to the less hindered C2 or C3 positions. Density functional theory (DFT) calculations can model transition states to predict regioselectivity. Experimental validation involves synthesizing derivatives (e.g., 2-amino-3-chloro-6-methylpyridine) and comparing reaction rates via kinetic studies .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. For example:

- Contradiction : Variable H NMR chemical shifts for the methyl group.

- Resolution : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Cross-validate with solid-state NMR or XRD to rule out conformational artifacts .

Q. How can computational modeling guide the design of this compound-based catalysts or ligands?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities of the compound with metal centers or enzymes. For example, its dichloro motif may coordinate transition metals (Pd, Cu) in catalytic systems. Validate predictions via X-ray absorption spectroscopy (XAS) and catalytic activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。